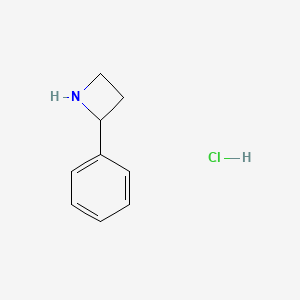
2-Phenylazetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylazetidine Hydrochloride is an organic compound with the chemical formula C9H11N·HCl. It is a salt analog of 2-Phenylazetidine and is characterized by a four-membered azetidine ring with a phenyl group attached to the second carbon atom. This compound is typically found as a colorless to light yellow liquid or solid and is soluble in organic solvents such as ethanol, ether, and acetone, but only slightly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions
2-Phenylazetidine Hydrochloride can be synthesized through various methods. One common method involves the reaction of 2-phenylacetone with aqueous ammonia under appropriate conditions. This reaction generally requires a catalyst and a suitable reaction temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2-Phenylazetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce various amines.
科学研究应用
2-Phenylazetidine Hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique ring structure makes it valuable in ligand design and medicinal chemistry.
作用机制
The mechanism of action of 2-Phenylazetidine Hydrochloride involves its interaction with molecular targets and pathways. The azetidine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Phenylazetidine: The parent compound without the hydrochloride salt.
Azetidine: A simpler analog without the phenyl group.
3-Phenylazetidine: A structural isomer with the phenyl group attached to the third carbon atom.
Uniqueness
2-Phenylazetidine Hydrochloride is unique due to its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
2-phenylazetidine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H |
InChI 键 |
RHVACGHIJJVMAI-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


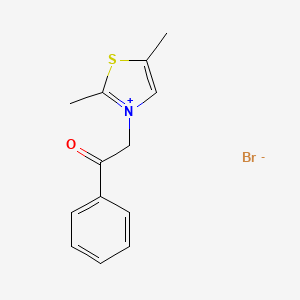


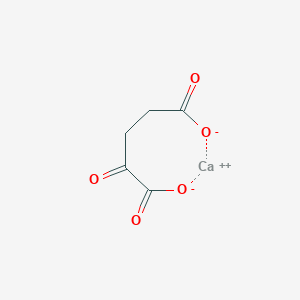

![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
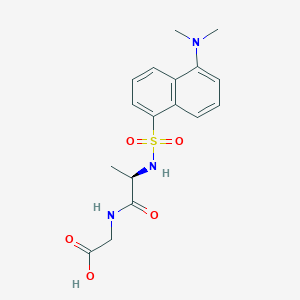
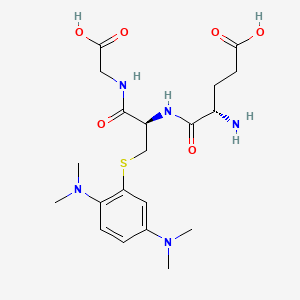
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
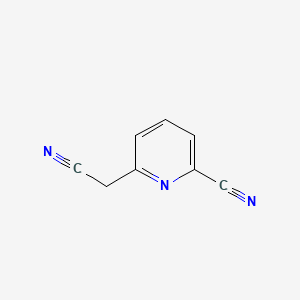
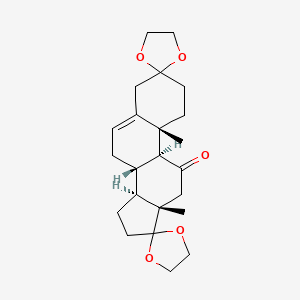
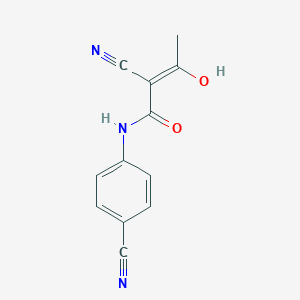
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)

